Silibinin-d5

LC-MS/MS Isotopic Purity Internal Standard

Silibinin-d5 (CAS No. 1329802-47-2) is a deuterium-labeled isotopologue of the natural flavonolignan silibinin, wherein five hydrogen atoms are replaced with deuterium.

Molecular Formula C25H22O10
Molecular Weight 487.5 g/mol
Cat. No. B12405590
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSilibinin-d5
Molecular FormulaC25H22O10
Molecular Weight487.5 g/mol
Structural Identifiers
SMILESCOC1=C(C=CC(=C1)C2C(OC3=C(O2)C=C(C=C3)C4C(C(=C5C(=CC(=CC5=O)O)O4)O)O)CO)O
InChIInChI=1S/C25H22O10/c1-32-17-6-11(2-4-14(17)28)24-20(10-26)33-16-5-3-12(7-18(16)34-24)25-23(31)22(30)21-15(29)8-13(27)9-19(21)35-25/h2-9,20,23-28,30-31H,10H2,1H3/t20-,23+,24-,25-/m1/s1/i2D,4D,6D,8D,9D
InChIKeyCOKLBHBNHMGISV-BKNYRAQYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Silibinin-d5: Analytical Reference Standard and Deuterated Internal Standard for Quantitative LC-MS/MS


Silibinin-d5 (CAS No. 1329802-47-2) is a deuterium-labeled isotopologue of the natural flavonolignan silibinin, wherein five hydrogen atoms are replaced with deuterium . With a molecular formula of C₂₅H₁₇D₅O₁₀ and a molecular weight of 487.47 g/mol , it serves primarily as a stable isotope-labeled internal standard (SIL-IS) for the precise quantification of silibinin in complex biological matrices via liquid chromatography-tandem mass spectrometry (LC-MS/MS) [1]. The compound maintains the core chemical structure and biological target affinity of silibinin, ensuring nearly identical physicochemical behavior during sample preparation and analysis [2].

Why Unlabeled Silibinin or Non-Isotopic Internal Standards Compromise Analytical Accuracy and Data Integrity


In LC-MS/MS bioanalysis, the use of unlabeled silibinin or structural analogs (e.g., naringenin, naproxen) as internal standards fails to correct for variable matrix effects, differential ionization efficiency, and extraction recovery inconsistencies inherent to complex biological samples [1]. This leads to significant quantitative bias and compromised assay precision, particularly when analyzing silibinin in plasma, urine, or tissue homogenates [2]. In contrast, Silibinin-d5, as a stable isotope-labeled internal standard (SIL-IS), co-elutes with the analyte and experiences near-identical sample processing and ionization behavior, enabling robust normalization of signal variability and ensuring analytical accuracy and precision as required by regulatory guidelines [3].

Quantitative Differentiation of Silibinin-d5 as an LC-MS/MS Internal Standard


Superior Isotopic Purity and Mass Resolution Compared to Single-Deuterium Analogs

Silibinin-d5, containing five deuterium atoms, provides a mass shift of +5 Da relative to unlabeled silibinin . This mass difference is superior to single-deuterium (Silibinin-d, +1 Da) or triple-deuterium (Silibinin-d3, +3 Da) analogs because it minimizes potential isotopic interference from naturally occurring ¹³C isotopes of the unlabeled analyte [1]. The defined deuteration pattern ensures clear baseline resolution in the mass spectrometer, critical for accurate quantitation in complex biological matrices [2].

LC-MS/MS Isotopic Purity Internal Standard Mass Spectrometry

Effective Mitigation of Matrix Effects via Co-Eluting Stable Isotope Internal Standard

Silibinin-d5, as a stable isotope-labeled internal standard (SIL-IS), demonstrates near-identical chromatographic retention time and ionization efficiency to the unlabeled silibinin analyte [1]. This co-elution property effectively corrects for variable matrix effects (ion suppression/enhancement) and extraction recovery losses that plague bioanalytical assays using non-isotopic internal standards [2]. As a result, the use of Silibinin-d5 enables accurate quantification across a wide dynamic range (e.g., 5 ng/mL–5000 ng/mL) in complex matrices like human plasma and urine .

Matrix Effect Ion Suppression LC-MS/MS Method Validation

Enhanced Stability and Resistance to Metabolic Degradation vs. Unlabeled Silibinin

The incorporation of deuterium atoms in Silibinin-d5 can impart a kinetic isotope effect (KIE), potentially altering the rate of certain metabolic transformations, particularly those involving C-H bond cleavage [1]. This deuterium labeling can lead to enhanced metabolic stability compared to unlabeled silibinin in vitro and in vivo [2]. This differential stability makes Silibinin-d5 a valuable tool for tracking the parent compound in metabolism studies and for developing formulations with improved pharmacokinetic profiles [3].

Metabolic Stability Deuterium Isotope Effect Pharmacokinetics Drug Metabolism

Optimal Research and Industrial Applications for Silibinin-d5


Accurate Quantification of Silibinin in Pharmacokinetic and Tissue Distribution Studies

Silibinin-d5 is the preferred internal standard for LC-MS/MS methods quantifying silibinin in biological matrices (plasma, urine, tissues) to support preclinical and clinical pharmacokinetic studies. Its co-elution with unlabeled silibinin and identical ionization properties enable precise correction for matrix effects and sample-to-sample variability, ensuring the generation of reliable concentration-time profiles and tissue distribution data as required for regulatory submissions [1].

Metabolic Pathway Tracing and Stability Assessment in Drug Metabolism Research

Researchers utilize Silibinin-d5 to trace the metabolic fate of silibinin in vitro and in vivo. By leveraging the mass difference, scientists can differentiate the administered deuterated compound from its unlabeled metabolites. Furthermore, any deuterium kinetic isotope effect can be exploited to assess the stability of specific metabolic soft spots and to guide the design of more metabolically stable silibinin analogs [2].

Method Development and Validation for Bioanalytical Assays

Silibinin-d5 is an essential reagent for developing and validating robust, high-throughput LC-MS/MS assays for silibinin. Its use is critical for establishing assay parameters such as accuracy, precision, sensitivity, and dynamic range (e.g., 5-5000 ng/mL), as well as for conducting rigorous matrix effect evaluations, thereby meeting the stringent performance criteria outlined in regulatory bioanalytical method validation guidelines [3].

Quality Control and Reference Standard Preparation

Silibinin-d5 serves as a high-purity reference standard for preparing calibration curves and quality control (QC) samples in analytical laboratories. Its defined isotopic purity ensures consistent and traceable quantitative results, which is essential for the quality control of silibinin-containing pharmaceutical formulations, dietary supplements, and for monitoring silibinin levels in environmental or forensic samples .

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